(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, with reagents such as sodium methoxide or sodium ethoxide.
Scientific Research Applications
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones such as:
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the chloro and methoxy substituents, resulting in different biological activities.
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Lacks the chloro substituent, which may affect its reactivity and biological properties.
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Lacks the methoxy substituent, leading to variations in its chemical and biological behavior.
The unique combination of chloro, methoxy, and nitro substituents in this compound contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c1-22-16-9-3-11(10-14(16)17)2-8-15(19)12-4-6-13(7-5-12)18(20)21/h2-10H,1H3/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRWVWFNUNYWQY-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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